molecular formula C15H12FNO3 B2529074 N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide CAS No. 428489-90-1

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide

Cat. No. B2529074
CAS RN: 428489-90-1
M. Wt: 273.263
InChI Key: IOIGFNIGWKFCHT-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is a chemical entity that can be associated with a class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, similar compounds with fluorophenyl and phenoxyacetamide groups have been synthesized and studied for various properties and applications, such as herbicidal activity and molecular structure analysis .

Synthesis Analysis

The synthesis of related fluorophenyl acetamides typically involves starting materials such as 4-fluoro-aniline, which is used in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activities . Another related synthesis uses 3-fluoro-4-cyanophenol as a primary compound to create novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides . These methods typically involve multiple steps, including acylation and substitution reactions, to introduce the desired functional groups onto the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of related compounds, revealing details such as dihedral angles between the aromatic ring and the acetamide group . For instance, in the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, hydrogen bonding results in six-membered rings and links the molecules into chains .

Chemical Reactions Analysis

The reactivity of fluorophenyl acetamides can involve interactions with various reagents. For example, perfluoro-[N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This suggests that the fluorophenyl acetamides can participate in electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom, which activates the aromatic ring towards such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl acetamides are influenced by the presence of the fluorine atom and the acetamide group. The fluorine atom is highly electronegative, which can affect the acidity, basicity, and hydrogen bonding capabilities of the molecule . The acetamide group can engage in hydrogen bonding, which can influence the solubility and melting point of the compound. The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, for example, exhibit intra- and intermolecular hydrogen bonding in solution .

Scientific Research Applications

Synthesis and Characterization

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide and its derivatives have been synthesized and characterized, revealing their structural properties. For instance, Yang Man-li synthesized novel acetamides using 3-fluoro-4-cyanophenol as primary compounds and characterized them through elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008). Similarly, M. Ağırtaş and M. S. İzgi synthesized metallophthalocyanines with four phenoxyacetamide units, noting an increase in solubility compared to unsubstituted phenoxyacetamides (Ağırtaş & İzgi, 2009).

Biological Applications and Anticancer Activity

Several studies have explored the potential biological applications of N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide derivatives. P. Rani and colleagues developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. They synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and found that certain compounds exhibited significant biological activities (Rani et al., 2014). Another study by K. Sunder and Jayapal Maleraju synthesized derivatives with anti-inflammatory activity, noting significant effects for certain compounds (Sunder & Maleraju, 2013).

Insecticidal and Herbicidal Activity

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide derivatives have also shown potential in pest control. Kaiwan O. Rashid et al. synthesized derivatives and tested their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds showing excellent results (Rashid et al., 2021). Furthermore, Daoxin Wu and colleagues designed and synthesized derivatives with herbicidal activities against dicotyledonous weeds, with some compounds demonstrating effective herbicidal activities at certain dosages (Wu et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIGFNIGWKFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide

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